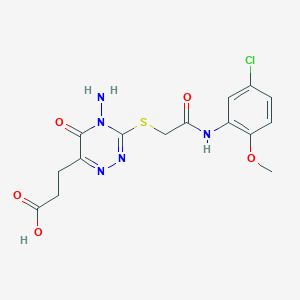
Ácido 3-(4-amino-3-((2-((5-cloro-2-metoxifenil)amino)-2-oxoethyl)tio)-5-oxo-4,5-dihidro-1,2,4-triazin-6-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C15H16ClN5O5S and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Amino-3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Amino-3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Ácido 4-amino-5-cloro-2-metoxibenzoico se utiliza en la síntesis de péptidos debido a su papel como bloque de construcción. Se puede incorporar a las cadenas peptídicas durante la síntesis en fase sólida, contribuyendo a la creación de secuencias peptídicas específicas. Los investigadores a menudo lo utilizan para modificar o extender péptidos para varios estudios biológicos .
- El compuesto contiene una estructura cíclica de cicloalcano. Los cicloalcanos son importantes en la química orgánica, y este derivado particular puede servir como precursor para otras moléculas basadas en cicloalcanos. Comprender su reactividad y estabilidad puede ayudar en el diseño de nuevos compuestos de cicloalcano .
- Es esencial evaluar el impacto ambiental de este compuesto. Los estudios examinan su comportamiento en el suelo, el agua y el aire. Las pruebas de toxicidad en organismos acuáticos, microorganismos del suelo y plantas ayudan a determinar sus riesgos ecológicos .
Síntesis de Péptidos
Derivados de Cicloalcanos
Toxicología Ambiental
Actividad Biológica
The compound 3-(4-Amino-3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a novel derivative that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazine ring
- A propanoic acid moiety
- A chlorinated methoxyphenyl group
These structural elements are believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound showed IC50 values in the micromolar range against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, indicating potent antiproliferative effects.
- Mechanism of Action : The compound induces apoptosis through:
- Structure-Activity Relationship (SAR) : Variations in substituents on the triazine and phenyl rings significantly affect cytotoxicity. For instance, modifications that enhance electron donation tend to increase activity against cancer cells .
Other Biological Activities
Beyond anticancer effects, the compound may possess additional biological activities:
- Antioxidant Activity : Preliminary assessments suggest potential antioxidant properties, which could contribute to its overall therapeutic profile .
- Anticonvulsant Effects : Related compounds in the triazine family have shown anticonvulsant activity in animal models, suggesting a broader pharmacological potential .
Case Studies
Several studies have investigated the biological effects of similar compounds or derivatives:
- Study on Thiophene Derivatives : A related study demonstrated that thiophene derivatives with similar structural features exhibited significant antiproliferative activity against liver and prostate cancer cell lines, supporting the idea that structural modifications can enhance activity .
- Triazole Derivatives : Research on triazole derivatives has shown a wide range of biological activities, including anticancer effects, indicating that modifications in triazine structures can yield compounds with diverse therapeutic potentials .
Propiedades
IUPAC Name |
3-[4-amino-3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O5S/c1-26-11-4-2-8(16)6-10(11)18-12(22)7-27-15-20-19-9(3-5-13(23)24)14(25)21(15)17/h2,4,6H,3,5,7,17H2,1H3,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIYZJQVKFAHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














